molecular formula C26H33NO3 B3326335 Unii-S332kqe9PM CAS No. 2484719-26-6

Unii-S332kqe9PM

Cat. No.: B3326335
CAS No.: 2484719-26-6
M. Wt: 407.5 g/mol
InChI Key: QWQDAOJSWITEOJ-HYSRUFNASA-N
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Description

. This compound is a derivative of abiraterone acetate, which is used in the treatment of prostate cancer. The unique identifier (UNII) S332kqe9PM is assigned by the FDA to ensure precise identification of this substance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-epoxyabiraterone acetate involves the epoxidation of abiraterone acetate. The reaction typically uses a peracid, such as m-chloroperoxybenzoic acid (mCPBA), as the oxidizing agent. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the epoxide ring .

Industrial Production Methods

Industrial production of beta-epoxyabiraterone acetate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the concentration of reagents, to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Beta-epoxyabiraterone acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Beta-epoxyabiraterone acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of beta-epoxyabiraterone acetate involves its interaction with androgen receptors and enzymes involved in steroidogenesis. The compound inhibits the enzyme CYP17A1, which is crucial for the production of androgens. By blocking this enzyme, beta-epoxyabiraterone acetate reduces the levels of androgens, thereby inhibiting the growth of androgen-dependent prostate cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Abiraterone Acetate: The parent compound, used in the treatment of prostate cancer.

    Epoxyabiraterone: A closely related compound with similar epoxide functionality.

    Other CYP17A1 Inhibitors: Comp

Properties

IUPAC Name

[(1R,2S,4S,6S,7S,10S,11R,14S)-7,11-dimethyl-6-pyridin-3-yl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO3/c1-16(28)29-19-8-10-24(2)17(13-19)6-7-20-21(24)9-11-25(3)22(20)14-23-26(25,30-23)18-5-4-12-27-15-18/h4-6,12,15,19-23H,7-11,13-14H2,1-3H3/t19-,20+,21-,22-,23-,24-,25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQDAOJSWITEOJ-HYSRUFNASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4(O5)C6=CN=CC=C6)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C[C@H]5[C@@]4(O5)C6=CN=CC=C6)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2484719-26-6
Record name alpha-Epoxyabiraterone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2484719266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-EPOXYABIRATERONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S332KQE9PM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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